molecular formula C8H4F3NO B7809325 1-Isocyano-4-(trifluoromethoxy)benzene CAS No. 463946-40-9

1-Isocyano-4-(trifluoromethoxy)benzene

Cat. No.: B7809325
CAS No.: 463946-40-9
M. Wt: 187.12 g/mol
InChI Key: LAQRZKIFJUVURC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Isocyano-4-(trifluoromethoxy)benzene is a substituted aromatic compound featuring an isocyano (-NC) group at the 1-position and a trifluoromethoxy (-OCF₃) group at the 4-position of the benzene ring. The isocyano group is a strong electron-withdrawing substituent, while the trifluoromethoxy group also exhibits electron-withdrawing characteristics due to the electronegativity of fluorine.

Properties

IUPAC Name

1-isocyano-4-(trifluoromethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NO/c1-12-6-2-4-7(5-3-6)13-8(9,10)11/h2-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAQRZKIFJUVURC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]C1=CC=C(C=C1)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60397706
Record name 1-isocyano-4-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

463946-40-9
Record name 1-isocyano-4-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-Isocyano-4-(trifluoromethoxy)benzene (CAS No. 463946-40-9) is an organofluorine compound that has garnered attention due to its unique structural properties and potential biological activities. The presence of the trifluoromethoxy group enhances its lipophilicity and reactivity, making it a candidate for various applications in medicinal chemistry and biochemistry.

This compound can be characterized by its molecular formula C9H6F3NC_9H_6F_3N and molecular weight of approximately 201.15 g/mol. The isocyanide functional group is known for its ability to participate in diverse chemical reactions, including nucleophilic additions and cycloadditions.

The biological activity of this compound is largely attributed to its interaction with various biological targets, particularly enzymes and receptors. The isocyanide group can act as a Michael acceptor, enabling it to form covalent bonds with nucleophilic residues in proteins, which may lead to inhibition of enzyme activity or modulation of receptor functions.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that isocyanides can inhibit mitochondrial function by disrupting oxidative phosphorylation (OXPHOS), leading to decreased ATP production and increased cytotoxicity in cancer cells . The potential of this compound as an OXPHOS inhibitor suggests it may be effective against certain cancer types.

Study on Cytotoxicity

A recent study explored the cytotoxic effects of various isocyanide derivatives on pancreatic cancer cell lines. This compound was tested alongside other compounds, revealing an IC50 value indicative of moderate potency against cell proliferation in galactose-containing media, which forces reliance on OXPHOS for energy production.

CompoundIC50 (μM)Cell Line
This compound0.58UM16 Pancreatic
DX3-2350.31MIA PaCa-2
DX3-2349.47MIA PaCa-2

This data suggests that while this compound has potential, there are other derivatives that may exhibit higher potency .

Scientific Research Applications

Scientific Research Applications

1-Isocyano-4-(trifluoromethoxy)benzene has diverse applications across several scientific disciplines:

Chemistry

  • Building Block for Synthesis: It serves as a key building block in the synthesis of complex organic molecules, facilitating the development of new compounds through various chemical reactions such as nucleophilic substitutions and addition reactions .
  • Reactivity Studies: The isocyano group allows for unique reactivity patterns that can be exploited in synthetic methodologies, including multicomponent reactions (MCRs) which are efficient for generating libraries of compounds .

Biology

  • Biological Activity Exploration: Research indicates potential interactions with biological targets like enzymes and receptors. The compound's ability to form covalent bonds with nucleophilic sites on proteins may alter their function, suggesting applications in drug design .

Medicinal Chemistry

  • Pharmaceutical Intermediate: There is ongoing exploration into its use as a pharmaceutical intermediate due to its structural characteristics that may confer biological activity against diseases such as cancer or inflammatory conditions .

Industrial Applications

  • Specialty Chemicals Production: It is utilized in the production of specialty chemicals and materials, including liquid crystals and polymers, highlighting its versatility in industrial applications .

Toxicity Assessment

A study on B6C3F1 mice indicated a no-observed-adverse-effect level (NOAEL) of 50 mg/kg based on observed liver and kidney effects at higher doses. This highlights the importance of understanding the toxicological profile when considering its applications in research and industry.

Medicinal Chemistry Research

Research has identified derivatives of this compound that may target specific pathways involved in diseases. Its unique structure allows for the design of novel compounds that could lead to effective treatments for various conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The physicochemical and functional properties of 1-isocyano-4-(trifluoromethoxy)benzene can be contextualized by comparing it to structurally related para-substituted benzene derivatives. Below is a detailed analysis:

Structural and Electronic Effects

Compound Name Molecular Formula Molecular Weight Substituent Type (Electronic Effect) Key Applications
This compound C₈H₄F₃NO 211.12 g/mol -NC (Strong EWG), -OCF₃ (Moderate EWG) Ligand synthesis, click chemistry
1-Bromo-4-(trifluoromethoxy)benzene C₇H₄BrF₃O 241.00 g/mol -Br (Moderate EWG), -OCF₃ Suzuki coupling precursors
1-Iodo-4-(trifluoromethoxy)benzene C₇H₄IF₃O 288.01 g/mol -I (Moderate EWG), -OCF₃ Radiolabeling, cross-coupling
1-Nitro-4-(trifluoromethoxy)benzene C₇H₄F₃NO₃ 231.11 g/mol -NO₂ (Strong EWG), -OCF₃ Pharmaceutical intermediates
1-Isothiocyanato-4-(trifluoromethyl)benzene C₈H₄F₃NS 233.19 g/mol -NCS (Moderate EWG), -CF₃ Polymer synthesis, bioactive molecules

Key Observations:

  • Electronic Effects: The isocyano group (-NC) exerts a stronger electron-withdrawing effect compared to halogens (-Br, -I) or nitro (-NO₂) groups, which may enhance electrophilic substitution resistance but favor nucleophilic aromatic substitution .
  • Reactivity: Bromo and iodo derivatives are widely used in cross-coupling reactions (e.g., Suzuki, Heck), while nitro groups facilitate reduction to amines . Isocyano derivatives are less common but valuable in metal-ligand coordination due to their strong σ-donor and π-acceptor properties.
  • Spectroscopic Data: The nitro derivative (1-nitro-4-(trifluoromethoxy)benzene) exhibits distinct FTIR peaks at 1530 cm⁻¹ (asymmetric NO₂ stretch) and 1350 cm⁻¹ (symmetric NO₂ stretch), with B3LYP/6-31+G(d,p) calculations aligning closely with experimental data . 19F NMR chemical shifts for trifluoromethoxy groups typically range between δ -55 to -60 ppm, as seen in 1-(fluoromethyl)-4-(trifluoromethoxy)benzene (δ -58.2 ppm) .

Thermodynamic and Stability Considerations

  • The trifluoromethoxy group enhances thermal and oxidative stability compared to methoxy (-OCH₃) groups, as seen in the decomposition temperature of 1-nitro-4-(trifluoromethoxy)benzene (>200°C) .
  • Isocyano compounds are generally less stable than isocyanato or isothiocyanato derivatives, requiring inert storage conditions to prevent polymerization .

Q & A

Q. What are the key physicochemical properties and structural identifiers of 1-Isocyano-4-(trifluoromethoxy)benzene?

Answer: The compound’s IUPAC name is This compound (CAS: 139032-23-8). Key properties include:

  • Molecular formula : C₈H₄F₃N
  • Molecular weight : 171.12 g/mol
  • InChI Key : Derived from its InChI string: 1S/C8H4F3N/c1-12-7-4-2-6(3-5-7)8(9,10)11/h2-5H .

Structural analogs (e.g., 4-bromo-2-fluoro-1-(trifluoromethoxy)benzene) suggest that the trifluoromethoxy group enhances electronegativity and steric bulk, influencing reactivity .

Methodological Note : Validate purity via GC-MS and confirm structure using ¹H/¹³C-NMR (refer to protocols for similar trifluoromethoxy-substituted aromatics in ).

Q. What synthetic strategies are recommended for preparing this compound?

Answer: A general approach involves functionalizing pre-substituted benzene derivatives:

Start with 4-(trifluoromethoxy)benzaldehyde or 1-bromo-4-(trifluoromethoxy)benzene .

Convert to isocyanide via carbylamine reaction (e.g., using chloroform and amines under basic conditions) or Curtius rearrangement .

Q. Example Protocol :

  • React 1-(bromomethyl)-4-(trifluoromethoxy)benzene with silver cyanide (AgCN) in anhydrous THF at 60°C for 12 hours .
  • Purify via column chromatography (silica gel, hexane/ethyl acetate).

Critical Step : Monitor reaction progress by TLC to avoid over-formation of byproducts (e.g., isocyanate derivatives).

Q. What safety precautions are essential when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation .
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent degradation .
  • Waste Disposal : Treat as toxic halogenated waste ; consult institutional guidelines for incineration or chemical neutralization .

Q. Risk Mitigation :

  • Hazard Codes : H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) .
  • First Aid : Flush eyes with water for 15 minutes if exposed; seek medical attention .

Advanced Research Questions

Q. How does the isocyano group influence reactivity in cross-coupling or cycloaddition reactions?

Answer: The isocyano group (–NC) acts as a strong σ-donor and weak π-acceptor , enabling:

  • Cycloadditions : Participates in [4+1] cycloadditions with dienes to form pyrrole derivatives .
  • Cross-Coupling : Catalyzes Pd-mediated couplings (e.g., Sonogashira) when paired with alkynes, though steric hindrance from the trifluoromethoxy group may reduce yield .

Case Study :
In Diels-Alder reactions , 1-isocyano derivatives react with electron-deficient dienophiles (e.g., maleimides) to form five-membered heterocycles. Optimize using LiClO₄ as a Lewis acid in THF .

Q. How can researchers address contradictions in reported reaction yields or selectivity?

Answer: Common discrepancies arise from:

Purity of Starting Materials : Trace halides (e.g., Br⁻) can inhibit Pd catalysts. Use HPLC-grade solvents and recrystallized intermediates .

Reaction Conditions : Small changes in temperature (e.g., 60°C vs. 70°C) drastically alter selectivity in trifluoromethoxy-substituted systems .

Q. Troubleshooting Workflow :

  • Step 1 : Repeat reactions with freshly prepared reagents.
  • Step 2 : Perform control experiments (e.g., omit catalyst to confirm homolytic pathways).
  • Step 3 : Use DFT calculations (e.g., Gaussian 16) to model transition states and identify steric/electronic bottlenecks .

Q. What are emerging applications of this compound in medicinal chemistry or materials science?

Answer:

  • Medicinal Chemistry : Serves as a precursor for ADAM-17 inhibitors (e.g., sulfonamide derivatives targeting ovarian cancer). Optimize bioactivity via QSAR modeling of the trifluoromethoxy group’s lipophilicity (logP = 2.8) .
  • Materials Science : The trifluoromethoxy group enhances thermal stability in liquid crystals (e.g., for OLEDs). Test dielectric properties using impedance spectroscopy .

Q. What analytical techniques resolve structural ambiguities in derivatives?

Answer:

  • NMR : ¹⁹F-NMR distinguishes trifluoromethoxy (–OCF₃) signals at δ –58 to –62 ppm .
  • X-ray Crystallography : Resolve steric clashes (e.g., between –NC and –OCF₃ groups) .
  • HRMS : Confirm molecular ion peaks with <2 ppm error (e.g., m/z 171.1193 for [M+H]⁺) .

Advanced Tip : Combine VT-NMR (variable temperature) to study dynamic effects in crowded aromatic systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.